6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine family. This class of compounds has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The compound features a bromine atom at the second position and a dihydro configuration, which contributes to its chemical reactivity and biological properties.
6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro is classified under heterocyclic compounds, specifically within the pyrrole and pyridine derivatives. Its structural characteristics place it in the category of nitrogen-containing heterocycles, which are significant in pharmaceuticals due to their biological activity.
The synthesis of 6H-Pyrrolo[2,3-b]pyridin-6-one typically involves multi-step organic reactions. A common synthetic route includes:
In one reported synthesis, starting materials such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine were reacted with various aldehydes under controlled conditions to yield derivatives with varied substituents. The reactions were typically conducted in solvents like acetonitrile and required careful monitoring of temperature and time to optimize yields .
The molecular structure of 6H-Pyrrolo[2,3-b]pyridin-6-one can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure. For instance, characteristic NMR signals may indicate the presence of hydrogen atoms on the aromatic rings and functional groups .
6H-Pyrrolo[2,3-b]pyridin-6-one can participate in various chemical reactions:
The reactivity of this compound can be attributed to its electron-rich aromatic system combined with functional groups that can stabilize reactive intermediates during these transformations .
The mechanism of action for compounds like 6H-Pyrrolo[2,3-b]pyridin-6-one often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies have shown that modifications at various positions on the pyrrolo ring can enhance binding affinity and selectivity for specific biological targets, making this compound a subject of interest in drug design .
Relevant data from studies indicate specific melting points and boiling points that help characterize this compound further .
The primary applications of 6H-Pyrrolo[2,3-b]pyridin-6-one include:
This compound represents a promising scaffold for developing new therapeutic agents targeting critical biological processes .
The compound systematically named 2-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one belongs to the fused bicyclic heterocycles, featuring a pyrrole ring condensed with a pyridone moiety. Its molecular formula is C₇H₅BrN₂O, with a molar mass of 213.04 g/mol. The structural numbering assigns the bridgehead nitrogen as position 1, the bromine-substituted carbon as position 2, and the carbonyl-bearing carbon as position 6 (Figure 1) [5] [7]. The ketone group at C6 and the bromine at C2 are electronically consequential: the carbonyl imposes electron deficiency on the pyridine ring, while bromine acts as an ortho/para-directing group in nucleophilic substitutions. Tautomerism is restricted due to the fixed carbonyl, though N-H tautomerism may occur at the pyrrolic nitrogen (N1 or N7) [3] [7].
Table 1: Nomenclature and Properties of Brominated Pyrrolopyridinones
Isomer/Common Name | Systematic Name | CAS Registry No. | Molecular Formula | Molar Mass (g/mol) |
---|---|---|---|---|
2-Bromo-6H-pyrrolo[2,3-b]pyridin-6-one | 2-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | Not Specified | C₇H₅BrN₂O | 213.04 |
4-Bromo-7H-pyrrolo[2,3-c]pyridin-7-one | 4-Bromo-1,6-dihydro-6-methyl-7H-pyrrolo[2,3-c]pyridin-7-one | 1361481-63-1 | C₈H₇BrN₂O | 227.06 |
3-Bromo-5H-pyrrolo[3,4-b]pyridin-5-one | 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | 1211589-13-7 | C₇H₅BrN₂O | 213.03 |
6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | 6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | 1260663-30-6 | C₇H₇BrN₂ | 199.05 |
Pyrrolo[2,3-b]pyridine derivatives represent a privileged scaffold in medicinal chemistry due to their bioisosteric relationship with purine nucleobases. The 2-bromo derivative specifically serves as a versatile intermediate for synthesizing kinase inhibitors, exemplified by its role in developing PI3K/mTOR dual inhibitors like the compound described by J. Med. Chem. (2022), which showed nanomolar IC₅₀ values against cancer cell lines [6]. The bromine atom facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification for structure-activity relationship (SAR) studies [5].
Pyridine-containing heterocycles dominate FDA-approved drugs (54 from 2014–2023), particularly in oncology (33%) and central nervous system disorders (20%) [4]. The pyrrolo[2,3-b]pyridine core enhances pharmacokinetic properties by:
Early syntheses of pyrrolo[2,3-b]pyridines relied on classical cyclization strategies like the Paal-Knorr reaction, which limited access to brominated derivatives. The 1970s saw the first reports of halogenated variants, with 6-hydroxy-1H-pyrrolo[2,3-b]pyridine (CAS 55052-26-1) emerging as a precursor for bromination [7]. Advances in the 2000s leveraged transition metal catalysis, enabling direct C-H bromination at C2 using N-bromosuccinimide (NBS) or bromine in acetic acid [5].
The rise of targeted cancer therapies spurred interest in 2-bromo derivatives as synthetic linchpins. For instance, Boehringer Ingelheim's open-innovation portal (opnMe.com) distributed pyrrolopyridine building blocks like BI-3802 to accelerate inhibitor discovery [3] [7]. Contemporary routes emphasize regioselectivity and scalability:
Table 2: Evolution of Synthetic Methods for Brominated Pyrrolopyridinones
Era | Key Method | Regioselectivity Challenge | Yield Range | Refined Approach (21st Century) |
---|---|---|---|---|
1970s–1990s | Electrophilic bromination of fused cores | Low (mixtures of mono-/di-brominated) | 30–50% | NBS in DMF at 0°C (C2-selective) |
2000s | Sandmeyer reactions from anilines | Limited by diazotization efficiency | 40–65% | Pd-catalyzed C-H activation |
2010s–Present | Metal-halogen exchange | Functional group incompatibility | 60–75% | Microwave-assisted catalytic bromination |
The scaffold's versatility is evident in its incorporation into clinical candidates like the PI3K/mTOR inhibitor 8o, where a pyrrolo[2,3-b]pyridine moiety replaced quinoline to boost potency and oral bioavailability (76.8%) [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: